O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate
Overview
Description
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H12F2O4 It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an oxalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalate ester into alcohols or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- O1-[2-(3,4-Difluorophenyl)ethyl] O2-methyl oxalate
- O1-[2-(3,4-Difluorophenyl)ethyl] O2-propyl oxalate
- O1-[2-(3,4-Difluorophenyl)ethyl] O2-butyl oxalate
Uniqueness
O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is unique due to its specific combination of a difluorophenyl group and an ethyl oxalate ester. This combination imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. Compared to its analogs, the ethyl group may offer a balance between reactivity and steric hindrance, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2-O-[2-(3,4-difluorophenyl)ethyl] 1-O-ethyl oxalate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEDJIGTPWAMER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173581 | |
Record name | Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443334-89-1 | |
Record name | Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443334-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.